Cas no 2228205-28-3 (2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid)

2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid is a fluorinated aromatic compound featuring both difluoroacetic and nitro-substituted phenyl moieties. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex fluorinated molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which is advantageous in pharmaceutical and agrochemical applications. The nitro group offers reactivity for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution. This compound is suited for research in medicinal chemistry, where fluorinated analogs are often explored for improved bioavailability and binding affinity. High purity grades ensure consistent performance in synthetic workflows.
2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid structure
2228205-28-3 structure
Product name:2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
CAS No:2228205-28-3
MF:C8H4F3NO4
Molecular Weight:235.116872787476
CID:5793855
PubChem ID:165700435

2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
    • 2228205-28-3
    • EN300-1942063
    • 2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
    • インチ: 1S/C8H4F3NO4/c9-4-1-2-6(12(15)16)5(3-4)8(10,11)7(13)14/h1-3H,(H,13,14)
    • InChIKey: VOTJIAOEQDBJNW-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(C1C=C(C=CC=1[N+](=O)[O-])F)F

計算された属性

  • 精确分子量: 235.00924210g/mol
  • 同位素质量: 235.00924210g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 83.1Ų

2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1942063-0.05g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
0.05g
$983.0 2023-09-17
Enamine
EN300-1942063-0.5g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
0.5g
$1124.0 2023-09-17
Enamine
EN300-1942063-1.0g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
1g
$1172.0 2023-06-01
Enamine
EN300-1942063-2.5g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
2.5g
$2295.0 2023-09-17
Enamine
EN300-1942063-0.25g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
0.25g
$1078.0 2023-09-17
Enamine
EN300-1942063-5.0g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
5g
$3396.0 2023-06-01
Enamine
EN300-1942063-0.1g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
0.1g
$1031.0 2023-09-17
Enamine
EN300-1942063-10g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
10g
$5037.0 2023-09-17
Enamine
EN300-1942063-10.0g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
10g
$5037.0 2023-06-01
Enamine
EN300-1942063-1g
2,2-difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid
2228205-28-3
1g
$1172.0 2023-09-17

2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid 関連文献

2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acidに関する追加情報

Exploring the Chemistry and Applications of 2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic Acid

2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid, identified by the CAS number 134671-49-8, is a compound of significant interest in contemporary chemical research. This compound, with its unique structural features, has garnered attention due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, characterized by the presence of two fluorine atoms on the acetic acid moiety and a nitro group on the aromatic ring, contributes to its distinctive chemical properties.

The synthesis of 2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid involves a multi-step process that typically begins with the preparation of the aromatic precursor. Researchers have explored various routes to optimize the synthesis, including Friedel-Crafts acylation and subsequent fluorination steps. Recent advancements in catalytic methods have enabled higher yields and improved purity, making this compound more accessible for large-scale applications.

The chemical structure of this compound plays a pivotal role in its reactivity and stability. The fluorine atoms on the acetic acid group enhance the molecule's lipophilicity, which is crucial for its bioavailability in pharmaceutical applications. Additionally, the nitro group on the aromatic ring introduces electron-withdrawing effects, influencing the compound's electronic properties and reactivity in various chemical reactions.

In terms of applications, 2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid has shown promise in drug discovery programs targeting specific biological pathways. For instance, recent studies have highlighted its potential as a lead compound in anti-cancer drug development due to its ability to inhibit key enzymes involved in tumor progression. The compound's unique pharmacokinetic profile makes it an attractive candidate for further preclinical testing.

Beyond pharmaceuticals, this compound has also been investigated for its role in agrochemicals. Its ability to act as a herbicide or fungicide has been explored in recent agricultural studies. The compound's stability under environmental conditions and its selective toxicity towards certain plant pathogens make it a viable option for sustainable agricultural practices.

The environmental impact of 134671-49-8 is another area of active research. Scientists are examining its degradation pathways under various environmental conditions to assess its potential risks to ecosystems. Preliminary findings suggest that the compound undergoes rapid degradation under UV light and microbial action, reducing its persistence in the environment.

In conclusion, 2,2-Difluoro-2-(5-fluoro-2-nitrophenyl)acetic acid, with its unique chemical properties and diverse applications, continues to be a focal point in chemical research. As advancements in synthetic methods and application studies progress, this compound holds the potential to contribute significantly to various industries while maintaining a favorable environmental profile.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue